2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide
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Overview
Description
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is an organic compound with the molecular formula C10H11Cl2NOS. This compound is characterized by the presence of a chloroacetamide group and a chlorophenylthioethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[(4-chlorophenyl)thio]ethylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group in the acetamide moiety can be substituted with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether under reflux conditions.
Substitution: Amines or thiols; reactions are performed in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-chlorophenyl)acetamide
- 2-chloro-N-(4-chlorophenyl)acetamide
- 2-chloro-N-(3-methoxyphenyl)acetamide
- 2-chloro-N-(3-cyanophenyl)acetamide
Uniqueness
2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide is unique due to the presence of the chlorophenylthioethyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-chloro-N-[2-(4-chlorophenyl)sulfanylethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NOS/c11-7-10(14)13-5-6-15-9-3-1-8(12)2-4-9/h1-4H,5-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJLPYPCRJRTDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCNC(=O)CCl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397786 |
Source
|
Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104864-59-7 |
Source
|
Record name | 2-Chloro-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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